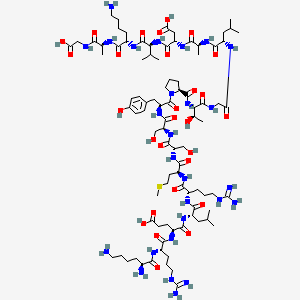
Colterol Hydrochloride
Descripción general
Descripción
Colterol is a short-acting β2-adrenoreceptor agonist . Bitolterol, a prodrug for colterol, is used in the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD) .
Molecular Structure Analysis
The molecular formula of Colterol is C12H19NO3 . It has a molar mass of 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .
Physical And Chemical Properties Analysis
Colterol has a density of 1.2±0.1 g/cm³, a boiling point of 419.2±40.0 °C at 760 mmHg, and a flash point of 165.3±17.9 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .
Aplicaciones Científicas De Investigación
Beta 2-Adrenergic Agonist Aerosols
Colterol Hydrochloride, identified as a metabolite in the prodrug Bitolterol Mesylate, plays a role in respiratory care as a beta 2-adrenergic agonist. This category of drugs is pivotal in treating respiratory conditions due to their bronchodilatory effects. Bitolterol Mesylate, upon hydrolysis by lung esterases, releases Colterol, contributing to its therapeutic effect. The emphasis on Bitolterol Mesylate and Colterol Hydrochloride in scientific research highlights the ongoing exploration of more effective bronchodilatory agents. These agents are specifically designed to manage symptoms associated with conditions like asthma and chronic obstructive pulmonary disease (COPD). The research indicates that while Bitolterol offers an improved bronchoselectivity in animal models, comparative human data remains insufficient, underscoring the need for further studies in this area (Kelly Hw, 1985).
Aerosol Delivery Systems
The research underscores the importance of delivery systems in the administration of beta 2-adrenergic agonists, including Colterol Hydrochloride. Aerosol administration, as the preferred route for these medications, enhances bronchoselectivity, significantly impacting the efficacy of the drug in prophylaxis of exercise-induced bronchospasm. The study delves into the nuances of dose-response characteristics and the significance of patient technique and delivery system types in optimizing drug delivery to the lungs. This aspect of research is critical for maximizing the therapeutic potential of beta 2-adrenergic agonists, ensuring that patients with respiratory conditions receive the most effective care (Kelly Hw, 1985).
Mecanismo De Acción
Target of Action
Colterol Hydrochloride primarily targets the β2-adrenoreceptors . These receptors are predominantly found in the smooth muscle cells lining the bronchi and bronchioles in the lungs. When activated, they cause the muscles to relax, leading to bronchodilation (widening of the airways), which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a β2-adrenoreceptor agonist , Colterol Hydrochloride binds to these receptors, mimicking the action of adrenaline and noradrenaline, natural body hormones . This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Biochemical Pathways
The activation of β2-adrenoreceptors by Colterol Hydrochloride stimulates the production of a molecule called cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a strengthened barrier function of the endothelium, which results in a decrease in microvascular leakage .
Pharmacokinetics
It is known that β2-adrenoreceptor agonists like colterol are typically administered via inhalation, allowing for direct delivery to the lungs and minimizing systemic side effects .
Result of Action
The primary result of Colterol Hydrochloride’s action is the relief of bronchospasm, making it easier for patients with conditions like asthma and COPD to breathe . By relaxing the smooth muscles in the airways, it increases airflow and reduces symptoms such as wheezing, coughing, and shortness of breath .
Action Environment
The efficacy and stability of Colterol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact how well the drug works. It’s also worth noting that β2-adrenoreceptor agonists like Colterol are typically most effective when used in the specific environment of the lungs, which is why they are often administered via inhalation .
Propiedades
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNMEFTYFDDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747304 | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52872-37-4 | |
| Record name | Colterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)





